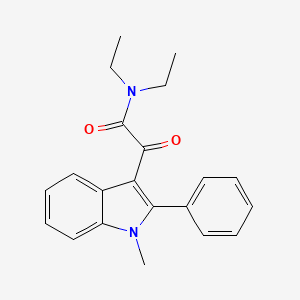
N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-tetrazol-5-amine
説明
N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-tetrazol-5-amine, also known as EMA-401, is a small molecule drug that has shown potential in the treatment of neuropathic pain. It was developed by Pfizer and later acquired by Novartis for further development.
作用機序
N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-tetrazol-5-amine acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is expressed in sensory neurons and involved in pain signaling. By blocking the AT2R, this compound reduces the excitability of these neurons and thereby reduces pain transmission.
Biochemical and Physiological Effects
In addition to its pain-reducing effects, this compound has also been shown to have anti-inflammatory and neuroprotective effects in preclinical models. It has been suggested that these effects may contribute to its overall efficacy in reducing neuropathic pain.
実験室実験の利点と制限
One advantage of N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-tetrazol-5-amine is its selectivity for the AT2R, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the animal model used, and its pharmacokinetic properties may also affect its efficacy in different experimental settings.
将来の方向性
There are several potential future directions for research on N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-tetrazol-5-amine, including:
1. Further exploration of its anti-inflammatory and neuroprotective effects, and their potential contribution to its pain-reducing effects.
2. Investigation of its efficacy in other types of neuropathic pain, such as diabetic neuropathy and trigeminal neuralgia.
3. Development of more potent and selective AT2R antagonists based on the structure of this compound.
4. Exploration of its potential as a treatment for other conditions, such as hypertension and heart failure, which are also associated with AT2R activation.
5. Investigation of its potential for combination therapy with other drugs, such as opioids or nonsteroidal anti-inflammatory drugs, to enhance its pain-reducing effects and reduce the risk of side effects.
In conclusion, this compound is a promising drug candidate for the treatment of neuropathic pain, with a unique mechanism of action and potential for further development. Its selectivity for the AT2R and anti-inflammatory/neuroprotective effects make it an attractive target for future research.
科学的研究の応用
N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-tetrazol-5-amine has been extensively studied in preclinical models of neuropathic pain, showing efficacy in reducing pain behaviors. It has also been tested in clinical trials, with promising results in reducing pain intensity in patients with post-herpetic neuralgia and chemotherapy-induced neuropathy.
特性
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-ethyltetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-4-18-13(15-16-17-18)14-9-10-6-7-11(20-5-2)12(8-10)19-3/h6-8H,4-5,9H2,1-3H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWFBTBXEHGXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=CC(=C(C=C2)OCC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4421274.png)
![7-fluoro-4-{[2-(pyridin-3-ylmethyl)pyrrolidin-1-yl]carbonyl}-2-pyrimidin-5-ylquinoline](/img/structure/B4421280.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-4-carboxamide](/img/structure/B4421282.png)
![4'-amino-6'-[(4-fluorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4421284.png)

![N-(3-chloro-4-methylphenyl)-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]acetamide](/img/structure/B4421313.png)

![1-[2-(methylthio)benzoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4421328.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropan-2-amine](/img/structure/B4421336.png)
![methyl 3-[(2-chlorobenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B4421341.png)
![N-[3-(acetylamino)-2,4-dimethylphenyl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B4421359.png)
![N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4421373.png)
![2-phenoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide](/img/structure/B4421376.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4421377.png)